molecular formula C7H14N2 B2648973 5-(Dimethylamino)pentanenitrile CAS No. 3209-45-8

5-(Dimethylamino)pentanenitrile

Cat. No.: B2648973
CAS No.: 3209-45-8
M. Wt: 126.203
InChI Key: XUNJHMIOVRBSAV-UHFFFAOYSA-N
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Description

5-(Dimethylamino)pentanenitrile: is an organic compound with the chemical formula C7H14N2 . It is a colorless to yellow liquid with a special ammonia-like smell. This compound is soluble in most organic solvents, such as ethanol, methanol, and dichloromethane. It is relatively stable at room temperature but should be kept away from strong oxidizing agents and strong acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethylamino)pentanenitrile typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The reaction is typically carried out in solvents like tetrahydrofuran and water, with heating for about 2 hours .

Chemical Reactions Analysis

Types of Reactions: 5-(Dimethylamino)pentanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

Chemistry: In chemistry, 5-(Dimethylamino)pentanenitrile is used as a reagent in various organic synthesis reactions. It can act as a catalyst in esterification and condensation reactions .

Biology and Medicine: In biological and medical research, this compound is used in the synthesis of pharmaceuticals and other bioactive molecules. It can be a precursor for the synthesis of compounds with potential therapeutic applications .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and intermediates. It is also used in the manufacture of certain polymers and resins .

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)pentanenitrile involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in nucleophilic substitution reactions, while the nitrile group can undergo hydrolysis or reduction. These interactions can lead to the formation of various bioactive compounds with different pharmacological properties .

Comparison with Similar Compounds

  • 5-(Dimethylamino)valeronitrile
  • 5-(Dimethylamino)hexanenitrile
  • 5-(Dimethylamino)butanenitrile

Comparison: Compared to these similar compounds, 5-(Dimethylamino)pentanenitrile has a unique balance of reactivity and stability. Its specific structure allows for a wide range of chemical reactions, making it a versatile reagent in both laboratory and industrial settings .

Properties

IUPAC Name

5-(dimethylamino)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9(2)7-5-3-4-6-8/h3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNJHMIOVRBSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of dimethylamine (4 mL, 40% in water) and 5-bromo-pentanenitrile (2.3 mL, 20 mmol) is stirred for 24 h. The resulting reaction mixture is diluted with sodium hydroxide solution (10 mL, 5M) and extracted with ether. The ether extract is dried over K2CO3 and concentrated under reduced pressure to give an oil (1.5 g) which is used without further purification.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name

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